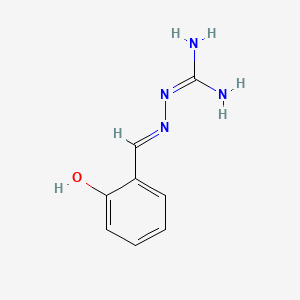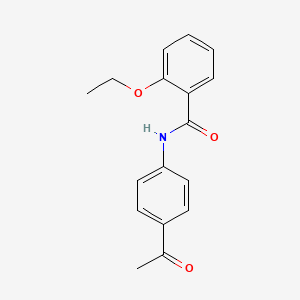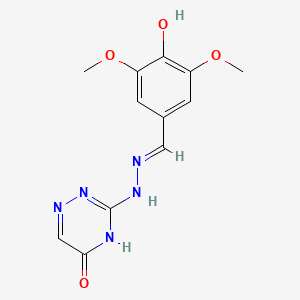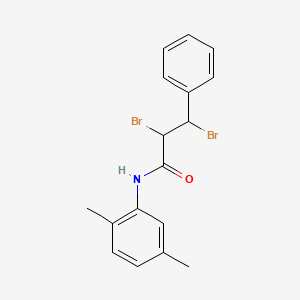![molecular formula C9H15N3O4S B7739683 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE](/img/structure/B7739683.png)
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is a complex organic compound with potential applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the reaction of diethyl butanedioate with thiourea under controlled conditions to introduce the carbamothioylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as acid or base catalysts, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the imino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamothioylamino and imino groups into target molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycogen phosphorylase, which is relevant for metabolic research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on glycogen phosphorylase is due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can modulate glycogen metabolism, making it a potential candidate for therapeutic applications in metabolic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): Known for its inhibitory properties on glycogen phosphorylase.
Diethyl succinate: A simpler ester compound used in organic synthesis.
Uniqueness
1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is unique due to its dual functional groups (carbamothioylamino and imino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler esters like diethyl succinate or other glycogen phosphorylase inhibitors like DAB.
Propriétés
IUPAC Name |
diethyl (2E)-2-(carbamothioylhydrazinylidene)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)5-6(8(14)16-4-2)11-12-9(10)17/h3-5H2,1-2H3,(H3,10,12,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEMJMPOIAUIFA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=S)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=S)N)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]GUANIDINE](/img/structure/B7739605.png)

![N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine](/img/structure/B7739620.png)







![4-PHENYL-4-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)BUTANOIC ACID](/img/structure/B7739690.png)


![(E)-N-(4-bromophenyl)-3-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7739705.png)
